

N-propyl-2-(propylamino)acetamide molecular structure and formula

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Compound of Interest

N-propyl-2(propylamino)acetamide

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An In-depth Technical Guide to N-propyl-2-(propylamino)acetamide

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and a logical synthesis pathway for **N-propyl-2-(propylamino)acetamide**. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure and Formula

N-propyl-2-(propylamino)acetamide is a diamine derivative of acetamide. Its structure consists of an acetamide core with a propyl group attached to the amide nitrogen and a propylamino group attached to the alpha-carbon.

- Molecular Formula: C₈H₁₈N₂O[1]
- IUPAC Name: N-propyl-2-(propylamino)acetamide[1]
- SMILES: CCCNCC(=0)NCCC[1]
- InChI: InChI=1S/C8H18N2O/c1-3-5-9-7-8(11)10-6-4-2/h9H,3-7H2,1-2H3,(H,10,11)[1]
- InChlKey: QSARLKFZRYMYSR-UHFFFAOYSA-N[1]



Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of **N-propyl-2-(propylamino)acetamide**. This data is essential for understanding its behavior in various chemical and biological systems.

Property	Value	Reference
Molecular Weight	158.24 g/mol	[1]
Exact Mass	158.141913202 Da	[1]
Monoisotopic Mass	158.141913202 Da	[1]
XLogP3	0.9	[1]
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	5	PubChem
Topological Polar Surface Area	41.1 Ų	[1]
Heavy Atom Count	11	PubChem
Formal Charge	0	PubChem

Experimental Protocols: A Proposed Synthesis Route

While specific experimental protocols for the synthesis of N-propyl-2-

(propylamino)acetamide are not readily available in the provided search results, a logical synthesis can be proposed based on standard amide bond formation reactions, such as those described for other acetamide derivatives.[2][3][4] A common method involves the coupling of a carboxylic acid with an amine.

Proposed Reaction: The synthesis could be achieved by reacting 2-(propylamino)acetic acid with propylamine in the presence of a coupling agent, or by converting the carboxylic acid to a



more reactive species like an acyl chloride followed by reaction with the amine.

General Steps:

- Activation of Carboxylic Acid: 2-(propylamino)acetic acid is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, DCM). A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like N-hydroxysuccinimide (NHS), is added to activate the carboxyl group.
- Amine Coupling: Propylamine is added to the reaction mixture. The nucleophilic amine attacks the activated carboxyl group, forming the amide bond.
- Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove the coupling agent byproducts and unreacted starting materials. The organic layer is then dried and the solvent is removed under reduced pressure.
- Final Purification: The crude product is purified using techniques such as column chromatography or recrystallization to yield pure **N-propyl-2-(propylamino)acetamide**.

Below is a conceptual workflow for this proposed synthesis.



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Caption: A diagram illustrating the key stages of a proposed synthesis.



Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **N-propyl-2-(propylamino)acetamide** is associated with the following hazards:

- H302: Harmful if swallowed.[1]
- H314: Causes severe skin burns and eye damage.[1]
- H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

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References

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